molecular formula C10H9ClN2O2 B2376419 Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 596820-69-8

Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No. B2376419
CAS RN: 596820-69-8
M. Wt: 224.64
InChI Key: VPAPKJVKMGZWAI-UHFFFAOYSA-N
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Description

“Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various methods. One such method involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . Another method involves a solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 6-chloroimidazo[1,2-a]pyridin-2-yl group attached to an acetate group via a methyl linker .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazopyridines typically involve the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . Another reaction involves the formation of 3-bromoimidazopyridines in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate derivatives have been synthesized and characterized using various spectroscopic methods, including NMR and IR spectroscopies, and HRMS analyses. X-ray diffraction and density-functional-theory (DFT) calculations have been employed to study their molecular structure, showcasing their stability and potential for further applications (Shen, Huang, Diao, & Lei, 2012).

Pharmacological Research

  • Antiprotozoal Agents : Imidazo[1,2-a]pyridine derivatives, including structures similar to this compound, have shown promise as antiprotozoal agents. Studies have demonstrated their strong DNA affinities and significant in vitro and in vivo activities against protozoal infections (Ismail et al., 2004).

Environmental and Agricultural Studies

  • Herbicide Degradation : The degradation of imazosulfuron, a compound related to this compound, has been studied in soil under various conditions. This research is crucial for understanding the environmental fate of such herbicides (Morrica, Giordano, Seccia, Ungaro, & Ventriglia, 2001).

Molecular Docking and In Vitro Screening

  • Molecular Docking Studies : Novel pyridine derivatives, including those related to this compound, have been subjected to in silico molecular docking screenings. These studies have revealed moderate to good binding energies, indicating potential for biomedical applications (Flefel et al., 2018).

Photoluminescent Properties

  • Phosphorescent Materials : Research on positional isomers of compounds similar to this compound has led to the development of novel materials exhibiting different phosphorescent colors and quantum yields. Such materials are promising for applications in dynamic functional materials responsive to external stimuli (Li & Yong, 2019).

Future Directions

The future directions for the study and application of imidazopyridines, including “Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate”, could involve the development of new synthetic methods, the exploration of their biological activities, and their potential use in drug discovery .

properties

IUPAC Name

methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-10(14)4-8-6-13-5-7(11)2-3-9(13)12-8/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAPKJVKMGZWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN2C=C(C=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.28 g (10 mmol) 2-Amino-5-chloropyridine and 1.18 mL (1 eq) 4-chloro-3-oxo-butyric acid methyl ester are heated to 115° C. in 15 mL toluene for 18 h. The resulting brown suspension is evaporated and heated 1 h to 90° C. under high vacuum, then cooled to room temperature and stirred in 100 mL dichloromethane, 10 mL saturated aqueous sodium bicarbonate solution and 40 mL water at 0° C. for one hour. The organic phase is then separated and evaporated to yield a brownish solid that is column chromatographed (silica gel, ethyl acetate/petroleum ether 4:1) to yield 700 mg (31 %) desired product as a beige powder. MS(EI+): 225-227 (M+1).
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
31%

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